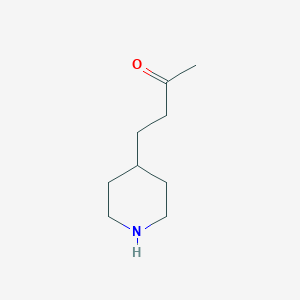

4-(Piperidin-4-yl)butan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-ylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-8(11)2-3-9-4-6-10-7-5-9/h9-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPJCTGXRHRUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profile and Advanced Chemical Transformations

Transformations of the Ketone Functionality

The ketone group, a carbonyl C=O moiety, is a site of significant reactivity, primarily involving nucleophilic addition and reactions at the adjacent alpha-carbon.

Reduction Reactions to Secondary Alcohols

The ketone functionality of 4-(Piperidin-4-yl)butan-2-one can be readily reduced to a secondary alcohol, 4-(Piperidin-4-yl)butan-2-ol, using a range of reducing agents. This transformation is a cornerstone of carbonyl chemistry.

Hydride Reductions: Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. masterorganicchemistry.com Sodium borohydride is a milder, more selective reagent, typically used in protic solvents like methanol (B129727) or ethanol, which reduces aldehydes and ketones without affecting less reactive functional groups. masterorganicchemistry.comyoutube.com LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. google.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. google.com This process is highly effective for reducing carbonyls to alcohols, though it can also reduce other unsaturated groups if present. libretexts.org Transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of an iridium or ruthenium catalyst, offers an alternative under milder conditions. ukzn.ac.zamdpi.com

Table 1: Common Reduction Methods for Ketone to Secondary Alcohol

| Reagent/Method | Typical Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | 4-(Piperidin-4-yl)butan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0°C to Room Temp., Anhydrous | 4-(Piperidin-4-yl)butan-2-ol |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, Acetic Acid | H₂ pressure, Room Temp. | 4-(Piperidin-4-yl)butan-2-ol |

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of a non-terminal ketone like 4-(Piperidin-4-yl)butan-2-one to a carboxylic acid derivative is not a straightforward conversion and typically involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group.

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester by inserting an oxygen atom into a C-C bond adjacent to the carbonyl. wikipedia.orgorganicchemistrytutor.com The reaction is carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org The regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent alkyl groups. organic-chemistry.org For 4-(Piperidin-4-yl)butan-2-one, the migration of the larger piperidin-4-ylethyl group is generally favored over the methyl group, which would theoretically yield 1-(piperidin-4-yl)ethyl acetate. organic-chemistry.org

Oxidative Cleavage: Under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) at elevated temperatures, the ketone can undergo oxidative cleavage. This process would likely lead to a mixture of carboxylic acids by breaking the C-C bonds of the butanone chain, resulting in fragments of the original molecule.

Condensation Reactions Involving the Ketone Group

Condensation reactions provide a powerful route to form new carbon-carbon or carbon-heteroatom bonds at the carbonyl carbon.

Wittig Reaction: This reaction transforms the ketone into an alkene by reacting it with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgwikipedia.orglumenlearning.com The ylide, prepared from a phosphonium (B103445) salt and a strong base, acts as a nucleophile, attacking the carbonyl carbon. lumenlearning.commnstate.edu This leads to the formation of a triphenylphosphine (B44618) oxide byproduct and an alkene, for example, 4-(2-methylenepent-4-yl)piperidine, depending on the specific ylide used. wikipedia.org

Hydrazone Formation (Wolff-Kishner Reduction): The ketone can react with hydrazine (B178648) (H₂NNH₂) to form a hydrazone. libretexts.orglibretexts.org This reaction is the first step of the Wolff-Kishner reduction, where subsequent treatment with a strong base (like KOH) at high temperatures converts the hydrazone, and thus the original ketone, into a methylene (B1212753) group (-CH₂-), yielding 4-butylpiperidine. wikipedia.orgjove.comorganic-chemistry.org

Reactions of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a secondary amine, making it nucleophilic and basic. This allows for a variety of substitution reactions that are fundamental to building more complex molecules.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary amine can be alkylated by reaction with alkyl halides (e.g., alkyl chlorides, bromides, or iodides). researchgate.netgoogle.com This reaction is a nucleophilic substitution where the nitrogen atom displaces the halide. It is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydrogen halide byproduct. researchgate.netchemicalforums.com This yields N-alkylated derivatives of 4-(Piperidin-4-yl)butan-2-one.

N-Acylation: The piperidine nitrogen readily reacts with acylating agents like acyl chlorides or acid anhydrides to form amides. reddit.com This reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the acid generated. The resulting N-acyl derivatives are important in medicinal chemistry.

Nucleophilic Substitution Reactions on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring acts as a potent nucleophile in various substitution reactions. nih.govrsc.org This reactivity is central to its utility in synthesis. When reacting with an electrophile, such as an alkyl halide or an acyl chloride, the lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a new bond. nih.gov The presence of a base is often crucial in these reactions to deprotonate the nitrogen after the initial substitution, regenerating its nucleophilicity for further reaction or neutralizing the reaction medium. acs.org The choice of solvent and base can significantly influence the outcome and efficiency of these transformations. researchgate.net

Table 2: Representative N-Substitution Reactions

| Reaction Type | Electrophile | Base | Product Class |

|---|---|---|---|

| N-Alkylation | Benzyl Bromide | K₂CO₃ | N-Benzyl derivative |

| N-Acylation | Acetyl Chloride | Triethylamine | N-Acetyl derivative |

| N-Sulfonylation | Tosyl Chloride | Pyridine | N-Tosyl derivative |

Functionalization of the Piperidine Ring System

The piperidine moiety is a ubiquitous feature in pharmaceuticals, and methods for its selective functionalization are of paramount importance for drug discovery. researchgate.net For a saturated heterocycle like the piperidine ring in 4-(Piperidin-4-yl)butan-2-one, functionalization of the ring carbons requires modern synthetic methods that can activate otherwise inert C-H bonds or proceed through reactive intermediates.

Electrophilic and Nucleophilic Substitutions on the Ring Carbons

Direct electrophilic or nucleophilic substitution reactions on the saturated carbon atoms of the piperidine ring are inherently challenging. Classical electrophilic aromatic substitution is not applicable, and nucleophilic substitutions would necessitate the pre-installation of a suitable leaving group, a process that can be difficult and may lead to elimination byproducts.

However, contemporary synthetic chemistry offers advanced strategies to achieve C-H functionalization, effectively accomplishing substitution on the ring carbons. One prominent method is the direct arylation of α-amino C–H bonds through photoredox catalysis. This technique allows for the formation of C-C bonds at the positions adjacent to the nitrogen atom (C2 and C6) under mild conditions. While not a classical electrophilic substitution, it results in the formal substitution of a hydrogen atom with an aryl group.

Another innovative, two-step approach to functionalize the piperidine ring involves an initial biocatalytic carbon-hydrogen oxidation. This enzymatic step selectively installs a hydroxyl group onto the ring. This hydroxylated intermediate can then undergo further reactions, such as radical cross-coupling, to introduce a wide variety of substituents. This strategy circumvents the low reactivity of the C-H bonds by first converting them into a more reactive functional group.

Ring Expansion and Contraction Methodologies

Altering the size of the heterocyclic ring is a powerful strategy in medicinal chemistry to modulate the conformational properties and biological activity of a molecule. Methodologies exist for both the expansion of the six-membered piperidine ring to a seven-membered azepane or an eight-membered azocane (B75157), and its contraction to a five-membered pyrrolidine.

Ring Expansion: A notable method for ring expansion is the palladium-catalyzed two-carbon homologation of 2-alkenyl piperidines. This reaction proceeds under mild conditions and can convert a piperidine substrate into its corresponding azocane counterpart with a high degree of stereocontrol. Another strategy involves the oxidative cleavage of a cyclopentene (B43876) precursor to a diformyl intermediate, which then undergoes a ring-closing reductive amination to form a substituted piperidine, representing an expansion from a five- to a six-membered ring.

Ring Contraction: Ring contraction can be achieved through photochemical methods. For instance, N-benzoyl piperidines can undergo a photomediated Norrish Type II reaction, leading to a 1,4-diradical intermediate that fragments and re-closes to form an N-benzoyl pyrrolidine. Chemical methods are also available; treatment of 3-oxygenated piperidines with boron tribromide (BBr₃) can induce a rearrangement that results in the formation of 2-(bromomethyl)pyrrolidines.

| Transformation | Methodology | Key Reagents/Conditions | Product |

|---|---|---|---|

| Ring Expansion (Two-Carbon) | Palladium-Catalyzed Rearrangement | Pd₂(dba)₃, Ligand (e.g., Xantphos) | Azocane Derivative |

| Ring Contraction (One-Carbon) | Photomediated Contraction | UV light (e.g., 400 nm LED), Benzene | Pyrrolidine Derivative |

| Ring Contraction (One-Carbon) | Chemical Rearrangement | Boron Tribromide (BBr₃) | 2-(Bromomethyl)pyrrolidine |

Derivatization Strategies for Analog Development

The development of analogs of 4-(Piperidin-4-yl)butan-2-one is essential for exploring its potential applications and optimizing its properties. Derivatization can be strategically targeted at either the piperidine ring or the butanone backbone.

Strategic Modification of the Piperidine Ring

Modification of the piperidine ring is a key strategy to fine-tune the physicochemical and pharmacological properties of the molecule.

N-Functionalization: The secondary amine of the piperidine ring is the most common site for derivatization. It readily undergoes N-alkylation with alkyl halides or reductive amination with aldehydes and ketones to introduce a wide variety of substituents. N-acylation with acyl chlorides or anhydrides yields amides, which can alter the basicity and hydrogen bonding capacity of the molecule. These modifications can significantly impact solubility, lipophilicity, and receptor-binding interactions.

C-Functionalization: Introducing substituents onto the carbon framework of the piperidine ring can enhance biological activity and selectivity. harvard.edu The C-H functionalization methods described in section 3.3.1 are directly applicable here for creating analogs with novel substitution patterns. For example, adding substituents at the C2 or C4 positions has been shown to modulate aqueous solubility and biological potency in various piperidine-containing compounds. harvard.edu

Chemical Modifications of the Butanone Backbone

The butanone side chain offers a versatile handle for chemical modification, primarily through reactions of the ketone functional group and the adjacent α-carbons. These transformations allow for significant structural diversification.

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a new chiral center and a hydroxyl group capable of forming hydrogen bonds.

Reductive Amination: The ketone can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to a new, more complex amine. wikipedia.orgmasterorganicchemistry.com Reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used as they selectively reduce the imine in the presence of the ketone. masterorganicchemistry.comnih.gov

Carbon-Carbon Bond Formation:

Grignard and Organolithium Reactions: The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the ketone results in the formation of a tertiary alcohol, extending the carbon skeleton. organic-chemistry.orgleah4sci.com

Wittig Reaction: The ketone can be converted into an alkene through the Wittig reaction, which involves reacting the ketone with a phosphonium ylide (a Wittig reagent). scribd.comwikipedia.org This is a reliable method for introducing a C=C double bond. organic-chemistry.org

α-Alkylation: The α-hydrogens adjacent to the carbonyl group are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. libretexts.orgorganicchemistrytutor.com This enolate can then act as a nucleophile, reacting with an alkyl halide in an Sₙ2 reaction to form a new C-C bond at the α-position. libretexts.orgfiveable.me

| Reaction Type | Key Reagents | Functional Group Transformation | Product Type |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Ketone → Secondary Alcohol | 4-(Piperidin-4-yl)butan-2-ol |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Ketone → Amine | N-Alkyl-4-(piperidin-4-yl)butan-2-amine |

| Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | Ketone → Tertiary Alcohol | 2-Alkyl-4-(piperidin-4-yl)butan-2-ol |

| Wittig Reaction | Ph₃P=CHR | Ketone → Alkene | 4-(Piperidin-4-yl)-2-alkylidene-butane |

| α-Alkylation | 1. LDA, 2. R-X | Ketone → α-Alkylated Ketone | 3-Alkyl-4-(piperidin-4-yl)butan-2-one |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the atomic connectivity and chemical environment within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure of 4-(Piperidin-4-yl)butan-2-one.

High-resolution ¹H NMR spectroscopy allows for the identification and differentiation of the various protons within the 4-(Piperidin-4-yl)butan-2-one molecule based on their unique electronic environments. The chemical shift (δ), integration, and multiplicity of each signal provide a wealth of structural information.

The proton environments in 4-(Piperidin-4-yl)butan-2-one can be assigned based on their proximity to electronegative atoms and functional groups. The methyl protons of the acetyl group are expected to appear as a singlet in the upfield region, typically around 2.1 ppm. The methylene (B1212753) protons adjacent to the carbonyl group would likely resonate as a triplet at approximately 2.4 ppm. The protons on the piperidine (B6355638) ring will exhibit more complex splitting patterns. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) are expected to be found in the range of 2.5-3.1 ppm, while the protons at positions 3 and 5 would appear further upfield, around 1.5-1.8 ppm. The proton at the 4-position of the piperidine ring, being a methine proton, will have a distinct chemical shift and multiplicity. The NH proton of the piperidine ring will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Piperidin-4-yl)butan-2-one This data is predicted based on analogous compounds and general NMR principles.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (acetyl) | ~2.1 | Singlet | 3H |

| CH₂ (next to C=O) | ~2.4 | Triplet | 2H |

| CH₂ (piperidine, C2 & C6, axial) | ~2.5-2.7 | Multiplet | 2H |

| CH₂ (piperidine, C2 & C6, equatorial) | ~2.9-3.1 | Multiplet | 2H |

| CH (piperidine, C4) | ~1.8-2.0 | Multiplet | 1H |

| CH₂ (piperidine, C3 & C5, axial) | ~1.5-1.6 | Multiplet | 2H |

| CH₂ (piperidine, C3 & C5, equatorial) | ~1.7-1.8 | Multiplet | 2H |

| CH₂ (side chain, next to piperidine) | ~1.6-1.7 | Multiplet | 2H |

| NH (piperidine) | Variable | Broad Singlet | 1H |

¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in 4-(Piperidin-4-yl)butan-2-one will produce a distinct signal in the spectrum.

The carbonyl carbon of the ketone is the most deshielded and will appear significantly downfield, typically above 200 ppm. The carbons of the piperidine ring will resonate in the range of approximately 30-50 ppm, with the carbons adjacent to the nitrogen (C2 and C6) appearing at a lower field than the carbons at C3 and C5. The carbon at C4, being substituted, will have a chemical shift influenced by the butan-2-one side chain. The methyl carbon of the acetyl group will be the most shielded carbon, appearing at a high field (around 30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Piperidin-4-yl)butan-2-one This data is predicted based on analogous compounds and general NMR principles.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ketone) | ~208 |

| CH₂ (next to C=O) | ~45 |

| CH₂ (side chain, next to piperidine) | ~30 |

| CH (piperidine, C4) | ~35 |

| CH₂ (piperidine, C2 & C6) | ~46 |

| CH₂ (piperidine, C3 & C5) | ~32 |

| CH₃ (acetyl) | ~30 |

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be expected between the protons of the CH₂ group adjacent to the carbonyl and the protons of the adjacent CH₂ group in the side chain. Within the piperidine ring, correlations would be observed between the protons at C2 and C3, C3 and C4, and C4 and C5.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~2.1 ppm in the ¹H spectrum would correlate with the carbon signal at ~30 ppm in the ¹³C spectrum, confirming the methyl group of the acetyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, the methyl protons (~2.1 ppm) would show a correlation to the carbonyl carbon (~208 ppm), and the protons on the CH₂ group adjacent to the carbonyl (~2.4 ppm) would also show a correlation to the carbonyl carbon.

In the absence of experimental data, computational methods can provide valuable predictions of NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for this purpose. By performing calculations on the optimized molecular geometry of 4-(Piperidin-4-yl)butan-2-one, it is possible to obtain theoretical ¹H and ¹³C chemical shifts. These predicted values, when properly scaled, can serve as a reliable guide for interpreting experimental spectra or as a preliminary characterization of the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of 4-(Piperidin-4-yl)butan-2-one would exhibit characteristic absorption bands corresponding to its key functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹ due to the stretching vibration of the ketone carbonyl group.

N-H Stretch: A moderate absorption band in the range of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine in the piperidine ring. This peak is often broad.

C-H Stretch: Absorption bands corresponding to C-H stretching vibrations of the alkyl groups will be present in the region of 2850-3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the piperidine ring would likely appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for 4-(Piperidin-4-yl)butan-2-one This data is predicted based on characteristic functional group frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300-3500 | Moderate, Broad |

| C-H Stretch (Alkyl) | ~2850-3000 | Strong |

| C=O Stretch (Ketone) | ~1705-1725 | Strong, Sharp |

| C-N Stretch | ~1000-1250 | Moderate |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile compounds like 4-(Piperidin-4-yl)butan-2-one. nih.gov In a typical GC-MS analysis, the compound is first vaporized and separated from other components on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI).

The resulting mass spectrum displays the molecular ion (M⁺•), which corresponds to the intact molecule, and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For 4-(Piperidin-4-yl)butan-2-one (molar mass: 155.24 g/mol ), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 155.

Key fragmentation pathways for this compound include:

Alpha-Cleavage: The most characteristic fragmentation for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu For the piperidine ring, this leads to the loss of an alkyl radical from the ring or the butanone side chain, resulting in stable iminium ions. The most prominent fragment is often observed at m/z 84, corresponding to the piperidinemethyl radical cation formed by cleavage of the bond between the ring and the side chain. Another significant alpha-cleavage can result in a fragment at m/z 98.

Carbonyl Group Fragmentation: Ketones also undergo characteristic fragmentation, including McLafferty rearrangement if a gamma-hydrogen is available, and alpha-cleavage adjacent to the carbonyl group. Cleavage of the methyl group (CH₃) would result in an [M-15]⁺ ion, while cleavage of the piperidinylethyl group would result in an acylium ion at m/z 43. chemguide.co.uklibretexts.org

Table 2: Predicted GC-MS Fragmentation Data for 4-(Piperidin-4-yl)butan-2-one

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 155 | [C₉H₁₇NO]⁺• | Molecular Ion (M⁺•) |

| 140 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage at the piperidine ring |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage, formation of the piperidinemethyl ion |

| 57 | [C₃H₅O]⁺ | Cleavage adjacent to the carbonyl group |

LC-MS is a versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. kuleuven.be It is particularly useful for non-volatile or thermally unstable compounds and is widely employed in pharmaceutical analysis for purity assessment and molecular weight confirmation. ajprd.comsci-hub.se

For the analysis of 4-(Piperidin-4-yl)butan-2-one, a reversed-phase HPLC method would typically be used for separation. The eluent from the HPLC column is then introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For 4-(Piperidin-4-yl)butan-2-one, this would be observed at m/z 156.

LC-MS is highly effective for determining the purity of a sample by separating the main compound from any impurities or degradation products. nih.gov The mass spectrometer can then provide molecular weight information for each separated component, aiding in their identification. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the [M+H]⁺ ion, allowing for the calculation of the elemental composition and confirming the molecular formula with high confidence.

Table 3: Typical LC-MS Parameters for Analysis of 4-(Piperidin-4-yl)butan-2-one

| Parameter | Condition |

|---|---|

| LC System | |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Gradient elution from 5% to 95% B |

| Flow Rate | 0.3 mL/min |

| MS System | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Full Scan |

| Mass Range | m/z 50-500 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry. researchgate.net

For 4-(Piperidin-4-yl)butan-2-one, a single crystal suitable for XRD analysis would be grown. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. Analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. nih.gov

The analysis would confirm the chair conformation of the piperidine ring, which is the most stable arrangement for such systems. rsc.org It would also reveal the orientation of the butanone substituent on the ring (equatorial or axial) and provide details about intermolecular interactions, such as hydrogen bonding (if present) or van der Waals forces, which dictate the crystal packing. mdpi.com

Table 4: Hypothetical Single-Crystal XRD Data for 4-(Piperidin-4-yl)butan-2-one

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₉H₁₇NO | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The crystal system describing the unit cell symmetry. |

| Space Group | P2₁/c | The specific symmetry group of the crystal lattice. |

| a (Å) | ~10.5 | Unit cell dimension along the a-axis. |

| b (Å) | ~9.0 | Unit cell dimension along the b-axis. |

| c (Å) | ~11.0 | Unit cell dimension along the c-axis. |

| β (°) | ~105 | The angle between the a and c axes in a monoclinic system. |

| Volume (ų) | ~1000 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Chromatographic Techniques for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for the separation, identification, and quantification of compounds. omicsonline.org It is routinely used to determine the purity of drug substances and to quantify impurities. nih.gov

A reversed-phase HPLC method is typically developed for the analysis of moderately polar compounds like 4-(Piperidin-4-yl)butan-2-one. researchgate.net In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as water and acetonitrile or methanol (B129727). sielc.comsielc.com The compound is separated from its impurities based on differences in their partitioning between the stationary and mobile phases.

Detection is commonly achieved using an ultraviolet (UV) detector. Although the butanone chromophore has a weak n→π* absorption around 280 nm, detection at a lower wavelength (e.g., 210 nm) is often more sensitive for such compounds. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 5: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed for the separation, identification, and purity assessment of non-volatile compounds. In the context of "4-(Piperidin-4-yl)butan-2-one," TLC serves as a rapid and efficient method to monitor reaction progress during its synthesis, assess the purity of the final product, and identify it by comparing its retention factor (Rf) with that of a known standard.

The separation on a TLC plate is based on the principle of adsorption chromatography, where the components of a mixture are partitioned between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or solvent mixture). The extent to which a compound travels up the plate is determined by its polarity, the polarity of the mobile phase, and the nature of the stationary phase.

For "4-(Piperidin-4-yl)butan-2-one," a compound possessing both a basic piperidine ring and a moderately polar ketone group, the choice of the mobile phase is critical for achieving effective separation. A variety of solvent systems can be employed, with the polarity adjusted to obtain an optimal Rf value, which is ideally between 0.3 and 0.7 for accurate determination. The Rf value is a dimensionless quantity calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the compound on the TLC plate is necessary as "4-(Piperidin-4-yl)butan-2-one" is colorless. Several methods can be utilized for this purpose. A common non-destructive technique is the use of a UV lamp if the compound or impurities are UV-active. Destructive methods involve spraying the plate with a chemical reagent that reacts with the compound to produce a colored spot. Given the presence of the piperidine nitrogen and the ketone carbonyl group, specific reagents can be highly effective.

Detailed Research Findings:

The selection of the eluent system is paramount. A non-polar solvent like hexane or petroleum ether is often mixed with a more polar solvent such as ethyl acetate or dichloromethane to achieve the desired separation. The ratio of these solvents can be fine-tuned to optimize the Rf value. For instance, a mobile phase consisting of a mixture of ethyl acetate and petroleum ether has been found suitable for the analysis of similar piperidin-4-one derivatives.

For visualization, several reagents are particularly effective for compounds containing secondary amine and ketone functionalities:

Iodine Vapor: A general and semi-non-destructive method where the plate is placed in a chamber containing iodine crystals. The iodine vapor adsorbs onto the organic compounds, rendering them visible as brown spots.

Dragendorff's Reagent: This reagent is highly specific for alkaloids and other nitrogen-containing organic compounds, typically producing orange or orange-brown spots.

2,4-Dinitrophenylhydrazine (DNPH): This reagent is specific for aldehydes and ketones, forming yellow-to-red colored hydrazones upon reaction, which are visible on the plate.

The following interactive data table summarizes typical TLC conditions and expected results for the analysis of "4-(Piperidin-4-yl)butan-2-one" based on findings for structurally related compounds.

Interactive Data Table: TLC Parameters for 4-(Piperidin-4-yl)butan-2-one

| Mobile Phase (Solvent System) | Stationary Phase | Visualization Method | Expected Rf Value | Observations |

| Ethyl Acetate / Petroleum Ether (4:6 v/v) | Silica Gel 60 F254 | Iodine Vapor | ~ 0.45 | Brown spot appears upon exposure to iodine. |

| Dichloromethane / Methanol (95:5 v/v) | Silica Gel 60 F254 | Dragendorff's Reagent | ~ 0.50 | Orange to orange-brown spot. |

| Toluene / Acetone (7:3 v/v) | Silica Gel 60 F254 | 2,4-DNPH Spray | ~ 0.60 | Yellow to reddish-orange spot. |

| Ethyl Acetate / Hexane / Triethylamine (B128534) (50:50:1 v/v/v) | Silica Gel 60 F254 | UV Light (254 nm) | ~ 0.55 | Quenched spot (dark) if UV active impurities are present. The compound itself may not be strongly UV active. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are indispensable tools for predicting the physicochemical properties of molecules, offering insights that complement experimental data. For 4-(Piperidin-4-yl)butan-2-one, these methods can elucidate its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net A fundamental step in computational analysis is geometry optimization, where DFT methods, such as B3LYP combined with a basis set like 6-311G**, are used to find the lowest energy conformation of the molecule. nih.gov This process determines the most stable three-dimensional arrangement of atoms by calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.netnih.gov For 4-(Piperidin-4-yl)butan-2-one, this would reveal the preferred orientation of the piperidine (B6355638) ring relative to the butanone side chain, including whether the piperidine adopts a chair or boat conformation. The accuracy of these predicted geometrical parameters often shows good concurrence with experimental data, such as that from X-ray crystallography. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Piperidine Derivative (DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.47 | C-N-C | 111.5 |

| C-C (ring) | 1.54 | N-C-C | 110.2 |

| C=O | 1.22 | C-C=O | 121.0 |

| C-H | 1.10 | H-C-H | 109.5 |

Note: This table contains representative values for a generic piperidine-ketone structure and does not represent actual calculated data for 4-(Piperidin-4-yl)butan-2-one.

Natural Bond Orbital (NBO) analysis is a method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds and lone pairs. wikipedia.orgnih.govq-chem.com This analysis provides a quantitative picture of the electron density distribution and intramolecular interactions. q-chem.com

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) | σ* (C2-C3) | 2.5 | Hyperconjugation |

| LP (O1) | π* (C=O) | 18.0 | Resonance |

| σ (C-H) | σ* (C-N) | 0.8 | Hyperconjugation |

Note: This table is illustrative, showing typical interactions and stabilization energies that would be calculated for a molecule like 4-(Piperidin-4-yl)butan-2-one.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. nih.gov For 4-(Piperidin-4-yl)butan-2-one, the analysis would identify the spatial distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich piperidine nitrogen, while the LUMO would be centered around the electrophilic carbonyl group of the butanone chain.

Table 3: Illustrative Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 1.5 |

| Energy Gap (ΔE) | 8.0 |

Note: Values are representative for a stable organic molecule and are not specific calculated values for 4-(Piperidin-4-yl)butan-2-one.

Computational methods can predict vibrational (infrared and Raman) and electronic (UV-Vis) spectra. Harmonic vibrational frequencies are calculated using DFT, which helps in the assignment of experimental spectral bands to specific molecular motions, such as C=O stretching, C-N stretching, and CH₂ bending. ekb.eg While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using scaling factors to achieve good agreement. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths that define a molecule's UV-Vis absorption spectrum. acs.orgohio-state.edu This analysis predicts the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net For 4-(Piperidin-4-yl)butan-2-one, TD-DFT calculations could predict the λmax for the n→π* transition associated with the carbonyl group. acs.org

Table 4: Illustrative Predicted Vibrational Frequencies and Electronic Transitions

| Mode/Transition | Calculated Wavenumber (cm⁻¹ scaled) | Experimental Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|---|---|

| 1 | 2950 | 2945 | C-H stretch |

| 2 | 1710 | 1715 | C=O stretch |

| 3 | 1120 | 1125 | C-N stretch |

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Transition Type |

| S₀ → S₁ | 285 | 0.02 | n → π* |

Note: This table presents typical values for a ketone-containing organic molecule to illustrate the expected results.

Thermodynamic properties such as heat capacity (Cp), entropy (S), and enthalpy (H) can be calculated from the vibrational frequencies obtained through DFT calculations, typically using the rigid-rotor harmonic-oscillator (RRHO) approximation. rsc.orgresearchgate.net These calculations provide fundamental data on the molecule's thermal behavior. acs.org The standard enthalpy of formation can be predicted using isodesmic reactions, where the target molecule is related to reference compounds with known enthalpies. nih.gov For cyclic amines like piperidine, these calculations can reveal how ring strain and conformational flexibility influence thermodynamic stability. acs.orgnih.gov

Table 5: Illustrative Calculated Thermodynamic Properties at 298.15 K

| Property | Calculated Value | Units |

|---|---|---|

| Entropy (S) | 380.5 | J mol⁻¹ K⁻¹ |

| Heat Capacity (Cp) | 190.2 | J mol⁻¹ K⁻¹ |

| Enthalpy of Formation (ΔHf°) | -250.0 | kJ mol⁻¹ |

Note: Values are hypothetical and for illustrative purposes only, based on general ranges for similar organic compounds.

Non-linear optical (NLO) materials are of great interest for applications in photonics and telecommunications. nih.gov The potential of a molecule to exhibit NLO properties can be assessed by calculating its first-order hyperpolarizability (β). usp.br Molecules with significant charge separation, often found in donor-π-acceptor systems, tend to have large β values. researchgate.net Using DFT, the components of the hyperpolarizability tensor can be calculated to determine the total (or static) first-order hyperpolarizability (βtot). mdpi.commdpi.com For 4-(Piperidin-4-yl)butan-2-one, the electron-donating piperidine ring and the butanone group could potentially lead to modest NLO activity. The calculated βtot value is often compared to that of a standard reference material like urea to gauge its potential as an NLO material. researcher.life

Table 6: Illustrative Calculated NLO Properties

| Property | Calculated Value (a.u.) | Calculated Value (esu) |

|---|---|---|

| Dipole Moment (μ) | 2.5 D | - |

| Mean Polarizability (α) | 105 | 1.56 x 10⁻²³ |

| First-Order Hyperpolarizability (βtot) | 150 | 1.29 x 10⁻³⁰ |

Note: This table contains representative values to demonstrate the type of data generated in an NLO assessment. 1 a.u. of hyperpolarizability = 8.6393 x 10⁻³³ esu.

Molecular Modeling and Dynamics Simulations of 4-(Piperidin-4-yl)butan-2-one

Computational chemistry provides a powerful lens through which the dynamic behavior and energetic properties of molecules can be intimately understood. For 4-(Piperidin-4-yl)butan-2-one, molecular modeling and dynamics simulations offer critical insights into its structural preferences, the influence of its environment, and its potential intermolecular interactions. These theoretical investigations are essential for predicting the molecule's behavior in various chemical and biological contexts.

Conformational Analysis and Energy Landscapes

The conformational flexibility of 4-(Piperidin-4-yl)butan-2-one is largely dictated by the piperidine ring and the rotatable bonds of the butan-2-one substituent. The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. The substituent at the 4-position can exist in either an axial or equatorial orientation, with the equatorial position generally being more energetically favorable to avoid 1,3-diaxial interactions.

Computational studies on 4-substituted piperidines have shown that the conformational free energies are very similar to those of analogous cyclohexanes nih.gov. For substituents like a methyl or phenyl group, the energy difference between the equatorial and axial conformers remains largely unchanged upon protonation of the piperidine nitrogen. However, for polar substituents, protonation can lead to a stabilization of the axial conformer due to electrostatic interactions with the positively charged nitrogen nih.gov. In the case of 4-(Piperidin-4-yl)butan-2-one, the butan-2-one group is of moderate size, and thus the equatorial conformation is expected to be significantly favored.

The energy landscape of this molecule is further defined by the rotation around the C-C bonds of the butan-2-one side chain. Different staggered and eclipsed conformations will correspond to various energy minima and maxima. The global energy minimum for the entire molecule would likely correspond to the piperidine ring in a chair conformation with the butan-2-one substituent in the equatorial position and the side chain adopting a staggered conformation to minimize steric hindrance.

| Parameter | Description | Predicted Value/State | Rationale |

| Piperidine Ring Conformation | The most stable arrangement of the six-membered ring. | Chair | Minimizes torsional and steric strain, similar to cyclohexane. |

| Substituent Orientation | The position of the butan-2-one group on the piperidine ring. | Equatorial | Avoids unfavorable 1,3-diaxial steric interactions. |

| Side-Chain Conformation | The rotational arrangement of the butan-2-one moiety. | Staggered | Minimizes torsional strain between adjacent carbon atoms. |

| Relative Energy (Axial vs. Equatorial) | The energy difference between the two primary ring conformers. | Equatorial is lower | Based on principles of steric hindrance in substituted cyclohexanes and piperidines. |

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent can have a profound impact on the conformational equilibrium and reactivity of 4-(Piperidin-4-yl)butan-2-one. The polarity of the solvent is a key determinant in how it interacts with the solute molecule.

In nonpolar solvents, intramolecular forces will largely govern the conformational preferences, meaning the chair conformation with an equatorial substituent will be dominant. However, in polar protic solvents, such as water or ethanol, the solvent molecules can form hydrogen bonds with the nitrogen atom of the piperidine ring and the carbonyl oxygen of the butan-2-one group. These interactions can influence the conformational equilibrium. For instance, studies on 3-(hydroxymethyl)piperidine have shown that varying solvent polarity can substantially alter the conformational equilibria of the most stable rotational isomers.

Furthermore, the protonation state of the piperidine nitrogen is highly dependent on the pH of the solvent. In acidic aqueous solutions, the nitrogen will be protonated, forming a piperidinium ion. This positive charge can alter the electron distribution within the molecule and influence its reactivity. Molecular mechanics calculations on 4-substituted piperidinium salts have demonstrated that electrostatic interactions between the protonated nitrogen and the substituent can cause significant conformational changes nih.gov. The use of a polarizable continuum model in computational studies can effectively simulate the influence of different solvents on the molecule's structure.

| Solvent Type | Expected Effect on Conformation | Expected Effect on Reactivity |

| Nonpolar (e.g., hexane) | Favors the inherent conformational preferences (equatorial substituent). | Minimal solvent-solute interactions, reactivity governed by intrinsic electronic properties. |

| Polar Aprotic (e.g., DMSO) | May stabilize more polar conformers through dipole-dipole interactions. | Can enhance the nucleophilicity of the piperidine nitrogen (if deprotonated). |

| Polar Protic (e.g., water) | Can form hydrogen bonds, potentially altering the conformational equilibrium. Will lead to protonation of the piperidine nitrogen at low pH. | Protonation of the nitrogen can alter the molecule's electronic profile and its ability to act as a nucleophile. Hydrogen bonding can affect the reactivity of the carbonyl group. |

Interaction Studies with Chemical Environments

Molecular docking and dynamics simulations are invaluable tools for predicting how 4-(Piperidin-4-yl)butan-2-one might interact with biological targets such as receptors or enzymes. These computational methods can elucidate the specific binding modes and the nature of the intermolecular forces involved.

Studies on related piperidine-containing compounds have revealed common interaction patterns within protein binding pockets. For example, the protonated piperidine nitrogen frequently forms salt bridges with acidic amino acid residues like aspartate (Asp) and glutamate (Glu) nih.gov. Additionally, the piperidine ring itself can engage in hydrophobic interactions with nonpolar residues such as leucine (Leu), valine (Val), and phenylalanine (Phe) nih.gov.

The butan-2-one moiety of 4-(Piperidin-4-yl)butan-2-one introduces a key functional group for potential interactions. The carbonyl oxygen is a hydrogen bond acceptor and can interact with hydrogen bond donor residues like tyrosine (Tyr), serine (Ser), or asparagine (Asn) in a binding site. The alkyl portion of the butan-2-one side chain can also contribute to hydrophobic interactions.

Molecular dynamics simulations can further refine these static docking poses by providing a dynamic picture of the ligand-receptor complex over time. These simulations can reveal the stability of the binding mode, the flexibility of the ligand within the binding pocket, and the role of surrounding water molecules in mediating interactions. For instance, simulations of piperidine/piperazine-based compounds with the sigma-1 receptor have been used to identify the crucial amino acid residues involved in binding nih.gov. Similarly, modeling studies of piperidine derivatives as CCR5 antagonists have helped to map the binding pocket within the receptor nih.gov.

| Type of Interaction | Potential Interacting Groups on 4-(Piperidin-4-yl)butan-2-one | Corresponding Interacting Groups in a Chemical/Biological Environment |

| Salt Bridge | Protonated Piperidine Nitrogen | Carboxylate groups of Aspartic Acid, Glutamic Acid |

| Hydrogen Bonding | Carbonyl Oxygen (acceptor), Piperidine N-H (donor, if protonated) | Hydroxyl groups of Serine, Threonine, Tyrosine; Amide groups of Asparagine, Glutamine |

| Hydrophobic Interactions | Piperidine Ring, Butyl Chain | Aromatic rings of Phenylalanine, Tyrosine, Tryptophan; Alkyl side chains of Alanine, Valine, Leucine, Isoleucine |

| van der Waals Forces | Entire Molecule | All atoms in close proximity within a binding site |

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Research

Precursor in Complex Organic Molecule Synthesis

There is currently a lack of specific, documented examples in peer-reviewed literature detailing the use of 4-(Piperidin-4-yl)butan-2-one as a direct precursor in the total synthesis of complex organic molecules. While its structure suggests potential for elaboration—for instance, through reactions at the ketone or the secondary amine—established synthetic routes employing this particular intermediate are not prominently reported.

Scaffold for Heterocyclic Systems Development

The structure of 4-(Piperidin-4-yl)butan-2-one contains both a ketone and a secondary amine, functionalities that are often utilized in the construction of new heterocyclic rings. For example, the ketone could potentially undergo condensation reactions with hydrazines or other binucleophiles to form new fused or spirocyclic heterocyclic systems. However, specific research demonstrating its application as a scaffold for the development of novel heterocyclic systems is not found in the available literature.

Applications in Material Science and Polymer Chemistry

No applicable information could be found regarding the use of 4-(Piperidin-4-yl)butan-2-one in the fields of material science or polymer chemistry. Its bifunctional nature could theoretically allow it to act as a monomer or a modifying agent in polymerization processes, but there is no evidence in the scientific literature to support this application.

Catalytic Substrate or Ligand Development

The development of new ligands for catalysis is a significant area of chemical research. The nitrogen atom within the piperidine (B6355638) ring of 4-(Piperidin-4-yl)butan-2-one could potentially coordinate with metal centers, suggesting a possible, though undocumented, role in ligand development. Nevertheless, there are no available studies describing its use as a catalytic substrate or in the synthesis of ligands for catalytic applications.

Supramolecular Chemistry and Host-Guest Interactions

The principles of supramolecular chemistry rely on non-covalent interactions to form large, organized structures. While the piperidine ring can participate in hydrogen bonding, there is no specific research that describes the involvement of 4-(Piperidin-4-yl)butan-2-one in host-guest interactions or the formation of supramolecular assemblies.

Q & A

Q. What are the common synthetic routes for 4-(Piperidin-4-yl)butan-2-one, and what are the critical parameters affecting yield and purity?

- Methodological Answer : The synthesis of 4-(Piperidin-4-yl)butan-2-one typically involves Friedel-Crafts acylation or Claisen condensation , adapted from protocols used for structurally related aromatic ketones. For example:

- Friedel-Crafts Acylation : Reacting piperidine derivatives with acyl chlorides in the presence of Lewis acid catalysts (e.g., AlCl₃). Critical parameters include temperature control (0–5°C to prevent side reactions) and anhydrous conditions to avoid hydrolysis of intermediates .

- Claisen Condensation : Using ketone precursors with piperidine-containing esters under basic conditions. Solvent choice (e.g., THF or DMF) and reflux duration significantly impact yield. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is essential to isolate the product with >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of 4-(Piperidin-4-yl)butan-2-one?

- Methodological Answer :

- X-ray Crystallography : The gold standard for structural determination. Use SHELX software for refinement, particularly for resolving hydrogen bonding networks and torsional angles. Ensure high-resolution (<1.0 Å) single-crystal data to minimize R-factor discrepancies .

- Spectroscopy :

- NMR : ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm proton environments and carbonyl (C=O) resonance.

- IR : Identify ketone stretching frequencies (~1700–1750 cm⁻¹) and piperidine N–H vibrations (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data when determining the hydrogen bonding network of 4-(Piperidin-4-yl)butan-2-one?

- Methodological Answer : Discrepancies in hydrogen bonding patterns often arise from thermal motion or disorder in crystal packing . To resolve this:

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D, R₂²(8) motifs) and validate interactions using software like Mercury .

- SHELX Refinement : Use TWIN/BASF commands for twinned crystals and ISOR restraints to model anisotropic displacement parameters. Cross-validate with Hirshfeld surface analysis to ensure geometric accuracy .

Q. What strategies are employed to enhance the biological activity of 4-(Piperidin-4-yl)butan-2-one derivatives against specific enzyme targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Introduce substituents at the piperidine nitrogen or ketone position to modulate lipophilicity and binding affinity. For example:

- Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring enhance inhibition of trypanothione reductase, as seen in related compounds .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with enzyme active sites (e.g., parasitic or cancer-related targets). Validate with in vitro assays (IC₅₀ measurements) .

Q. How can researchers optimize experimental design to resolve conflicting data on the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Conflicting reactivity data often stem from solvent polarity or steric effects . Mitigate this by:

- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS under varied conditions (e.g., polar aprotic vs. protic solvents).

- Computational Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian to predict nucleophilic attack sites. Compare with experimental yields to identify dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.